
4-Bromo-2-fluorobenzyl chloride
Overview
Description
4-Bromo-2-fluorobenzyl chloride is an organic compound with the molecular formula C7H5BrClF. It is a colorless to yellow liquid at room temperature and is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both bromine and chlorine atoms, which makes it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorobenzyl chloride can be synthesized through several methods. One common approach involves the halogenation of 2-fluorotoluene. The process typically starts with the bromination of 2-fluorotoluene to form 4-bromo-2-fluorotoluene, followed by chlorination to introduce the chloride group. The reaction conditions often involve the use of bromine and chlorine gas in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluorobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: Requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or toluene.
Reduction: Conducted in anhydrous ether or THF under an inert atmosphere.
Major Products Formed:
Nucleophilic Substitution: Produces various substituted benzyl derivatives.
Suzuki-Miyaura Coupling: Yields biaryl compounds.
Reduction: Forms 4-bromo-2-fluorobenzyl alcohol.
Scientific Research Applications
4-Bromo-2-fluorobenzyl chloride is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 4-bromo-2-fluorobenzyl chloride primarily involves its reactivity as an electrophile. The presence of electron-withdrawing groups (bromine and chlorine) makes the benzyl carbon highly susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
4-Bromo-2-fluorobenzyl bromide: Similar structure but with a bromine atom instead of chlorine, used in similar synthetic applications.
4-Fluorobenzyl chloride: Lacks the bromine atom, making it less reactive but still useful in organic synthesis.
4-Bromobenzyl chloride: Lacks the fluorine atom, affecting its reactivity and applications.
Uniqueness: 4-Bromo-2-fluorobenzyl chloride is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in synthetic chemistry. This dual halogenation allows for selective functionalization and the formation of diverse chemical structures .
Biological Activity
Overview
4-Bromo-2-fluorobenzyl chloride is an organic compound with the molecular formula C7H5BrClF. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure allows for various chemical modifications, which can lead to diverse biological effects, including antimicrobial and anticancer properties.
- Molecular Formula : C7H5BrClF
- Molecular Weight : 227.47 g/mol
- CAS Number : 151982-51-3
- IUPAC Name : this compound
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives of this compound, it was found to inhibit several strains of mycobacteria, including Mycobacterium tuberculosis. The minimal inhibitory concentrations (MICs) for some synthesized derivatives ranged from 0.08 to 5.05 μM, demonstrating potent activity against both log and starved phase cultures of mycobacteria .
Anticancer Potential
The compound has also been explored for its anticancer properties. Its derivatives have been synthesized and tested against various cancer cell lines. For instance, one study highlighted the synthesis of 24 novel compounds based on the structure of this compound, which showed promising results in inhibiting cancer cell proliferation in vitro .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can lead to the modulation of enzyme activities or receptor functions, thereby influencing cellular processes such as apoptosis or cell division.
Case Studies
- Antimycobacterial Evaluation : A study synthesized a series of phthalazinylacetamides incorporating the 4-bromo-2-fluorobenzyl moiety. The lead compound demonstrated significant inhibition of Mycobacterium tuberculosis isocitrate lyase, a key enzyme for mycobacterial survival .
- Antichlamydial Activity : Another investigation assessed the activity of compounds based on similar scaffolds against Chlamydia trachomatis. While not directly involving this compound, it provides insight into how modifications to related structures can yield compounds with selective antibacterial properties .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be valuable.
Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity | Notes |
---|---|---|---|
This compound | 0.08 - 5.05 μM | Moderate | Effective against M. tuberculosis |
4-(3-Bromo-4-fluorobenzoyl)morpholine | Not specified | Significant | Potential anticancer agent |
4-(5-Bromo-2-fluorobenzoyl)morpholine | Not specified | Significant | Related structure with similar properties |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-bromo-2-fluorobenzyl chloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via halogen exchange or Friedel-Crafts alkylation. For example, bromination of 2-fluorobenzyl chloride using a brominating agent like NBS (N-bromosuccinimide) under controlled temperatures (30–40°C) is a standard approach. Purity of precursors (e.g., 4-bromo-2-fluorobenzyl alcohol, CAS 188582-62-9) is critical, as impurities can lead to side reactions . Reaction optimization should include monitoring via TLC and GC-MS to track intermediates.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR can resolve the benzyl chloride group (δ ~4.8 ppm for CHCl) and aromatic protons (δ 7.2–7.8 ppm). F NMR confirms fluorine positioning .
- Mass Spectrometry : High-resolution MS (e.g., EI-MS) identifies the molecular ion peak at m/z 221.94 (CHBrClF) and fragments like [CHBrF] .
- IR : Stretching frequencies for C-Br (~600 cm) and C-Cl (~750 cm) distinguish halogens .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodology :
- PPE : Impervious gloves (e.g., nitrile), sealed goggles, and respirators with organic vapor filters are mandatory due to its lachrymatory and corrosive properties .
- Storage : Store in a locked, cool (<25°C), and dry environment to prevent hydrolysis. Use amber glass containers to avoid light-induced degradation .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like 4-bromo-2-fluorobenzyl bromide during synthesis?
- Methodology :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance chloride nucleophilicity and reduce bromide contamination .
- Temperature Control : Maintain temperatures below 40°C to avoid bromine displacement by chloride .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics and selectivity .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
- Methodology :
- Electronic Effects : The electron-withdrawing fluorine atom at the ortho position increases the electrophilicity of the benzyl carbon, accelerating SN reactions. Computational studies (DFT) can model charge distribution .
- Steric Effects : Steric hindrance from bromine at the para position may reduce accessibility to the reaction site, requiring bulky nucleophiles (e.g., tert-butoxide) to proceed efficiently .
Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?
- Methodology :
- Acidic Conditions : Hydrolysis generates 4-bromo-2-fluorobenzyl alcohol (CAS 188582-62-9), detectable via HPLC with a C18 column and UV detection at 254 nm .
- Basic Conditions : Elimination reactions may produce 4-bromo-2-fluorostyrene, confirmed by GC-MS fragmentation patterns .
- Kinetic Studies : Use Arrhenius plots to determine activation energy for degradation at varying pH (2–12) .
Q. What strategies resolve contradictory spectral data (e.g., overlapping peaks in NMR) for this compound?
- Methodology :
- 2D NMR : HSQC and HMBC correlations differentiate aromatic protons and confirm substitution patterns .
- Isotopic Labeling : Synthesize C-labeled analogs to simplify signal assignment in crowded regions .
Q. How can computational chemistry predict the compound’s reactivity in cross-coupling reactions?
- Methodology :
- DFT Calculations : Model transition states for Suzuki-Miyaura coupling using Pd catalysts to predict regioselectivity .
- Hammett Parameters : Correlate substituent effects (σ for Br, σ for F) with reaction rates .
Q. Key Notes
Properties
IUPAC Name |
4-bromo-1-(chloromethyl)-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKQGFMDBMYVHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378408 | |
Record name | 4-Bromo-1-(chloromethyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85510-82-3 | |
Record name | 4-Bromo-1-(chloromethyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-fluorobenzyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.